2-Chloropyridine-4-carboximidamide
Overview
Description
2-Chloropyridine-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 82019-89-4 . It has a molecular weight of 192.05 and is typically stored at room temperature . It is a powder in physical form .
Synthesis Analysis
A series of novel heterocyclic sulfonyl-carboximidamides were synthesized in satisfactory yields via condensation of heterocyclic methyl carbimidates with 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide .Molecular Structure Analysis
The molecular formula of this compound hydrochloride is C6H7Cl2N3 . The average mass is 192.046 Da and the monoisotopic mass is 191.001709 Da .Chemical Reactions Analysis
2-Chloropyridine is a chlorine derivative of pyridine and is used as an intermediate in many chemical reactions . The reactivity of 2-substituted pyridines is different from that of the parent molecule due to steric interactions during the breaking of the C–P bond .Physical and Chemical Properties Analysis
This compound hydrochloride is a powder in physical form . It has a molecular weight of 192.05 .Scientific Research Applications
Catalytic Applications and Polymer Synthesis
A notable application of derivatives of 2-Chloropyridine-4-carboximidamide is in catalysis. Specifically, these derivatives have been utilized as ligands for Zn(II) and Cu(II) complexes, which serve as catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates. This process is significant for creating environmentally friendly polymers with potential applications in various industries, demonstrating the versatility and importance of these compounds in green chemistry (Walther et al., 2006).
Synthesis of Novel Compounds with Biological Activity
Derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, novel heterocyclic sulfonyl-carboximidamides were synthesized and showed some degree of tuberculostatic, antibacterial, and anticancer activities. This indicates the potential of these compounds in the development of new therapeutic agents (Gobis et al., 2013).
Molecular Structure and Interaction Studies
The study of the crystal structures of compounds related to this compound, such as N′-aminopyridine-2-carboximidamide, provides insights into their molecular configurations and interactions. These studies are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions (Meva et al., 2017).
Synthesis of Antimicrobial and Anti-hyperglycemic Agents
Compounds derived from this compound have been investigated for their antimicrobial properties and potential to act as anti-hyperglycemic agents. This underscores the chemical's role in the development of new drugs targeting diabetes and infections, highlighting its importance in medicinal chemistry (Moustafa et al., 2021).
Environmental Applications
Research has also explored the photodegradation of 2-Chloropyridine in aqueous solutions, identifying intermediate products and assessing their genotoxicity. Such studies are vital for understanding the environmental impact of 2-Chloropyridine derivatives and developing strategies for mitigating pollution (Skoutelis et al., 2017).
Mechanism of Action
While specific information on the mechanism of action for 2-Chloropyridine-4-carboximidamide was not found, it’s worth noting that many pyrimidines (a similar class of compounds) exhibit anti-inflammatory effects. Their mechanism of action often involves inhibiting the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The safety information for 2-chloropyridine-4-carboximidamide hydrochloride indicates that it may be harmful if swallowed, and may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
2-chloropyridine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-4(6(8)9)1-2-10-5/h1-3H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONBKIBXOFXRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679086 | |
Record name | 2-Chloropyridine-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765224-12-2 | |
Record name | 2-Chloropyridine-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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